molecular formula C22H27N3O4 B2764533 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide CAS No. 1018061-81-8

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2764533
CAS No.: 1018061-81-8
M. Wt: 397.475
InChI Key: KETJXUIUTZVIAB-UHFFFAOYSA-N
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Description

2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Biological Activity

The compound 2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including its mechanisms of action and therapeutic implications.

Chemical Structure and Properties

The molecular formula of the compound is C22H27N3O4C_{22}H_{27}N_{3}O_{4} with a molecular weight of 397.5 g/mol. Its structure features a cyclopenta[d]pyrimidine core with substituents that contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antiproliferative Activity :
    • Research indicates that derivatives of the compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this molecule have shown IC50 values in the low micromolar range against melanoma cells (A375) and fibroblast cells (3T3) .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on phosphodiesterases (PDEs), which are crucial in cellular signaling pathways. Compounds with similar structures have demonstrated potent inhibition of PDE1 isoforms . This inhibition is significant as it can lead to increased levels of cyclic AMP (cAMP), impacting various physiological processes.
  • Mechanism of Action :
    • The mechanism by which this compound exerts its effects may involve modulation of signaling pathways that regulate cell proliferation and survival. The enhancement of cAMP levels through PDE inhibition is one proposed pathway that could lead to reduced cell proliferation in cancerous cells .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntiproliferativeIC50 ~ 4 µM in A375 cells
PDE InhibitionHigh potency against PDE1
CytotoxicityMinimal cytotoxicity observed at 10 µM

Detailed Findings

  • In a study assessing the antiproliferative activity of related compounds, several derivatives were tested at varying concentrations (100 nM to 50 µM). The most active derivative showed profound antiproliferative activity at concentrations as low as 1 µM, indicating strong potential for therapeutic applications in oncology .
  • The selectivity for PDE1 over other isoforms suggests a targeted approach that could minimize side effects associated with broader-spectrum inhibitors.

Properties

IUPAC Name

2-(3-cyclohexyl-2,4-dioxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-1-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-29-17-10-5-7-15(13-17)23-20(26)14-24-19-12-6-11-18(19)21(27)25(22(24)28)16-8-3-2-4-9-16/h5,7,10,13,16H,2-4,6,8-9,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETJXUIUTZVIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=C(CCC3)C(=O)N(C2=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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